2-Methylprop-2-en-1-yl phenylcarbamate
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Overview
Description
2-Methylprop-2-en-1-yl phenylcarbamate is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a phenylcarbamate group attached to a 2-methylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl phenylcarbamate typically involves the reaction of 2-methylprop-2-en-1-ol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH2=C(CH3)CH2OH+C6H5NCO→CH2=C(CH3)CH2OCONHC6H5
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-en-1-yl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted carbamates or amines.
Scientific Research Applications
2-Methylprop-2-en-1-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-en-1-yl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propenyl phenylcarbamate
- 2-(Propan-2-yl)phenyl (2-methylprop-1-en-1-yl)carbamate
- 2-methylprop-2-en-1-yl N-[4-(N,N’-dimethylethanimidamido)phenyl]carbamate
Uniqueness
2-Methylprop-2-en-1-yl phenylcarbamate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
25209-82-9 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methylprop-2-enyl N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
VBUSKHJRFLMAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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